molecular formula C14H12ClN3O2S B6596596 Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- CAS No. 165668-25-7

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-

Cat. No.: B6596596
CAS No.: 165668-25-7
M. Wt: 321.8 g/mol
InChI Key: BBZBFSPWJFJXHM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- is a complex organic compound that features both benzenesulfonamide and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- typically involves the reaction of 4-amino-benzenesulfonamide with 3-chloro-1H-indole-7-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- involves the inhibition of specific enzymes such as carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis . The compound binds to the active site of the enzyme, blocking its activity and disrupting the metabolic processes of the cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-amino-N-(3,4-dichloro-1H-indol-7-yl)
  • Benzenesulfonamide, 4-chloro-

Uniqueness

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .

Properties

IUPAC Name

4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-12-8-17-14-11(12)2-1-3-13(14)18-21(19,20)10-6-4-9(16)5-7-10/h1-8,17-18H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZBFSPWJFJXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437664
Record name Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165668-25-7
Record name Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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